![molecular formula C19H14N4O6 B13383960 2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid](/img/structure/B13383960.png)
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid is a complex organic compound that features a pyrimidine core substituted with carboxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diaminopyrimidine with 2-carboxybenzaldehyde under acidic conditions, followed by oxidation to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings or the pyrimidine core.
Scientific Research Applications
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mechanism of Action
The mechanism by which 2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid exerts its effects involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The molecular targets include enzymes and receptors, where the compound can inhibit or modulate their activity. The pathways involved often include signal transduction and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxylic Acid:
2-Amino-6-methylpyrimidine-4-carboxylic Acid: This compound has a similar pyrimidine core but different substituents.
Uniqueness
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid is unique due to its dual carboxyphenyl substitution, which imparts distinct chemical and biological properties. This structural feature allows for diverse interactions with metal ions and biological targets, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C19H14N4O6 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2,6-bis(2-carboxyanilino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C19H14N4O6/c24-16(25)10-5-1-3-7-12(10)20-15-9-14(18(28)29)22-19(23-15)21-13-8-4-2-6-11(13)17(26)27/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H2,20,21,22,23) |
InChI Key |
XGPGAYNPTTXYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC(=C2)C(=O)O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


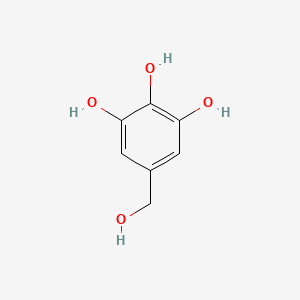
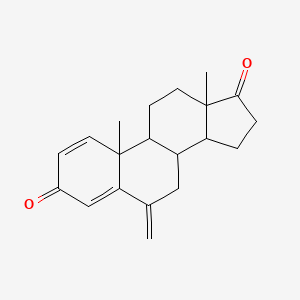
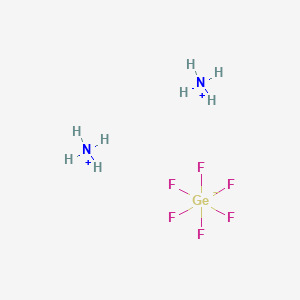
![4-Hydroxy-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13383901.png)

![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)
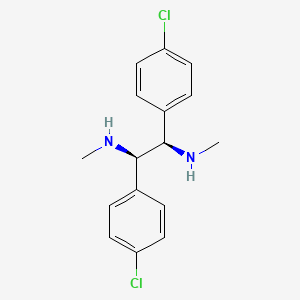
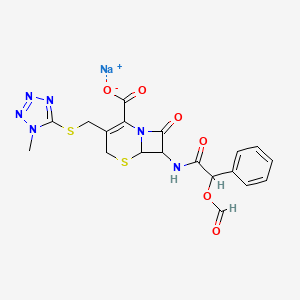
![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13383928.png)
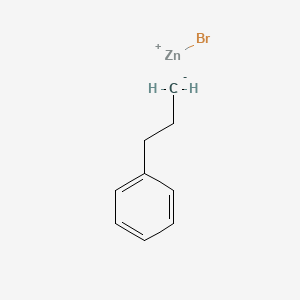
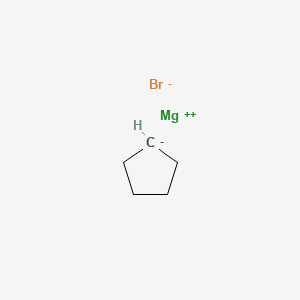
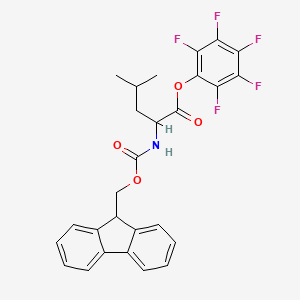
![2-(7-Aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13383965.png)
![4-[(Tert-butyldimethylsilyloxy)methyl]-2,2-dimethyltetrahydro-3AH-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B13383973.png)
